Tungsten,pentacarbonyl(tricyclohexylphosphine)-

Description

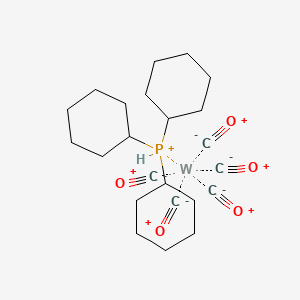

Tungsten pentacarbonyl(tricyclohexylphosphine), denoted as W(CO)₅(PCy₃) (Cy = cyclohexyl), is a mononuclear tungsten(0) carbonyl complex featuring a bulky tricyclohexylphosphine (PCy₃) ligand. This compound belongs to the family of transition metal carbonyls, where the tungsten center is coordinated by five linear carbonyl ligands and one phosphine ligand in an octahedral geometry. The PCy₃ ligand, a strong σ-donor with significant steric bulk, influences the electronic and steric properties of the complex, impacting its reactivity, stability, and applications in catalysis and materials science .

Properties

CAS No. |

18474-91-4 |

|---|---|

Molecular Formula |

C23H34O5PW+ |

Molecular Weight |

605.3 g/mol |

IUPAC Name |

carbon monoxide;tricyclohexylphosphanium;tungsten |

InChI |

InChI=1S/C18H33P.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h16-18H,1-15H2;;;;;;/p+1 |

InChI Key |

ZTBKFXWIIQUOAW-UHFFFAOYSA-O |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[W] |

Origin of Product |

United States |

Preparation Methods

Direct Ligand Substitution from Tungsten Hexacarbonyl

The most common and classical approach to synthesizing tungsten pentacarbonyl(tricyclohexylphosphine) involves the substitution of one carbonyl ligand in tungsten hexacarbonyl $$ \text{W(CO)}6 $$ by tricyclohexylphosphine $$ \text{PCy}3 $$.

$$

\text{W(CO)}6 + \text{PCy}3 \xrightarrow{\Delta \text{ or UV}} \text{W(CO)}5(\text{PCy}3) + \text{CO}

$$

-

- Thermal or photochemical activation (UV irradiation) is typically required to dissociate a carbonyl ligand from $$ \text{W(CO)}_6 $$, creating a vacant coordination site for the phosphine ligand.

- The reaction is usually carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation.

- Solvents such as tetrahydrofuran or toluene are commonly used.

-

- Photolysis or heating induces CO dissociation.

- The phosphine ligand coordinates to the tungsten center, stabilizing the 18-electron complex.

Reference:

This method parallels the preparation of related tungsten pentacarbonyl complexes, such as pentacarbonyl(tetrahydrofuran)tungsten, where UV irradiation facilitates substitution of one CO ligand by tetrahydrofuran.

Reaction of Pentacarbonyl(η²-bis(trimethylsilyl)ethyne)tungsten with Tricyclohexylphosphine

An alternative synthetic route involves the reaction of pentacarbonyl(η²-bis(trimethylsilyl)ethyne)tungsten(0) with tricyclohexylphosphine.

-

- The alkyne-coordinated tungsten complex $$ \text{W(CO)}5(\eta^2-\text{bis(trimethylsilyl)ethyne}) $$ undergoes ligand exchange with $$ \text{PCy}3 $$, displacing the alkyne ligand.

- The product isolated is tungsten pentacarbonyl(tricyclohexylphosphine).

-

- X-ray crystallography confirms the structure.

- Spectroscopic methods (NMR, IR) validate the ligand environment.

Reference:

This method was reported with detailed crystallographic data in the Journal of Organometallic Chemistry.

General Synthetic Considerations and Alternative Routes

-

- The tricyclohexylphosphine ligand is bulky and strongly donating, stabilizing the tungsten center while allowing substitution of labile carbonyl ligands.

-

- Coordinating solvents (e.g., tetrahydrofuran) can compete with phosphine ligands, so non-coordinating solvents like toluene are preferred for clean substitution.

-

- Reactions are sensitive to air and moisture; inert atmospheres and dry solvents are necessary.

- Elevated temperatures or UV light facilitate CO dissociation.

-

- The product is typically isolated as an air-sensitive solid.

- Purification involves recrystallization under inert atmosphere.

Reference:

Standard protocols for organotungsten carbonyl complexes are summarized in Inorganic Syntheses volumes.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The substitution of carbonyl ligands in tungsten hexacarbonyl by tricyclohexylphosphine proceeds efficiently under photochemical or thermal conditions, yielding a stable yet reactive complex.

- The bulky tricyclohexylphosphine ligand imparts steric protection and electronic donation, stabilizing the tungsten(0) center and facilitating further substitution reactions.

- Alternative synthetic routes via ligand exchange from alkyne complexes offer milder conditions and structural confirmation through crystallography.

- Protonation and ligand dynamics studies provide mechanistic understanding critical for optimizing synthetic protocols.

- The product is air-sensitive and requires careful handling under inert atmosphere, with purification typically achieved by crystallization.

Chemical Reactions Analysis

Types of Reactions

Tungsten,pentacarbonyl(tricyclohexylphosphine)- undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines, isocyanides, or alkenes.

Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, leading to changes in the oxidation state of the metal.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in reactions with Tungsten,pentacarbonyl(tricyclohexylphosphine)- include phosphines, isocyanides, and alkenes. Reactions are typically carried out under inert atmospheres to prevent oxidation, and solvents such as toluene or hexane are commonly used .

Major Products

The major products formed from reactions involving Tungsten,pentacarbonyl(tricyclohexylphosphine)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while cycloaddition reactions can produce complex ring structures .

Scientific Research Applications

Nanotechnology Applications

Synthesis of Nanocrystals:

Tungsten pentacarbonyl is utilized as a precursor for synthesizing tungsten diselenide (WSe2) nanocrystals. This process involves the injection of diphenyl diselenide into a solution of tungsten hexacarbonyl in trioctylphosphine oxide at elevated temperatures. The resulting nanocrystals exhibit unique electronic properties beneficial for applications in electronics and optoelectronics .

Controlled CO Labilization:

The compound plays a crucial role in the controlled labilization of carbon monoxide ligands, which is essential for the nucleation and growth of metal chalcogenide nanocrystals. By modulating the ligand environment, researchers can influence the size and morphology of the resulting nanostructures, paving the way for tailored materials with specific properties .

Catalytic Applications

Catalyst Development:

Tungsten pentacarbonyl complexes are explored as catalysts in various organic transformations. The presence of tricyclohexylphosphine enhances the stability and reactivity of tungsten complexes, making them suitable for catalyzing reactions such as olefin metathesis and hydrogenation processes. The phosphine ligand's steric and electronic properties allow for selective activation of substrates .

Asymmetric Synthesis:

The compound has potential applications in asymmetric synthesis through its interaction with chiral ligands. The design of chiral phosphine ligands based on tungsten pentacarbonyl can lead to high enantioselectivity in catalytic reactions, which is vital for producing pharmaceuticals and fine chemicals .

Materials Science Applications

Development of Functional Materials:

Tungsten pentacarbonyl is instrumental in creating functional materials through its ability to coordinate with various ligands. This property enables the formation of hybrid materials that combine the mechanical strength of tungsten with the versatility of organic components. Such materials can be used in sensors, electronic devices, and advanced coatings .

Photonic Applications:

The unique optical properties of tungsten-based nanomaterials synthesized from tungsten pentacarbonyl have implications in photonics. These materials can be engineered to exhibit specific light absorption or emission characteristics, making them suitable for applications in solar cells and light-emitting devices .

Case Study 1: Synthesis of WSe2 Nanocrystals

A study demonstrated the successful synthesis of WSe2 nanocrystals using tungsten hexacarbonyl as a precursor. By optimizing reaction conditions such as temperature and ligand ratios, researchers achieved controlled growth of nanocrystals with desirable electronic properties suitable for photonic applications .

Case Study 2: Catalytic Activity in Olefin Metathesis

Research on tungsten pentacarbonyl complexes revealed their effectiveness as catalysts in olefin metathesis reactions. The incorporation of tricyclohexylphosphine improved catalyst stability and selectivity, leading to higher yields in synthetic processes relevant to fine chemical production .

Mechanism of Action

The mechanism of action of Tungsten,pentacarbonyl(tricyclohexylphosphine)- involves the coordination of the tungsten center to various ligands, which can influence the reactivity and properties of the compound. The tricyclohexylphosphine ligand provides steric and electronic effects that can modulate the reactivity of the tungsten center. The compound can interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Structural Properties

Bond Lengths and Geometries

W–P Bond Length : In W(CO)₅(PCy₃), the W–P bond length is expected to be comparable to other tungsten pentacarbonyl phosphine complexes. For example:

- W(CO)₅(PTA) (PTA = 1,3,5-triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane): 2.4976(15) Å .

- W(CO)₅(PMe₃): 2.516(2) Å .

- Carbazolylaluminylene–W(CO)₅: Al–W bond length = 253.6(1) pm (shorter due to stronger π-backbonding) .

The PCy₃ ligand’s steric bulk likely elongates the W–P bond slightly compared to less bulky ligands like PMe₃.

Metal Dependence : The analogous molybdenum complex, Mo(CO)₅(PCy₃) , exhibits a longer Mo–P bond (~2.54 Å) compared to W–P bonds, reflecting the larger atomic radius of tungsten .

Table 1: Structural Parameters of Selected M(CO)₅(PR₃) Complexes

| Compound | M–P Bond Length (Å) | Geometry | Reference |

|---|---|---|---|

| W(CO)₅(PCy₃) | ~2.50 (estimated) | Octahedral | |

| W(CO)₅(PTA) | 2.4976(15) | Octahedral | |

| W(CO)₅(PMe₃) | 2.516(2) | Octahedral | |

| Mo(CO)₅(PCy₃) | ~2.54 | Octahedral |

Spectroscopic Properties

Infrared (IR) Spectroscopy

The ν(CO) stretching frequencies are sensitive to the electron-donating ability of the phosphine ligand:

- Mo(CO)₅(PCy₃) : Lower ν(CO) frequencies compared to tungsten due to reduced π-backbonding in molybdenum .

³¹P NMR Spectroscopy

- ¹J(PW) Coupling Constants : For W(CO)₅(PR₃), ¹J(PW) correlates with ligand electronegativity. PCy₃, being an alkylphosphine, has a lower ¹J(PW) (~180–200 Hz) compared to electron-withdrawing ligands like PF₃ (485 Hz) .

Table 2: Spectroscopic Data for M(CO)₅(PR₃) Complexes

| Compound | ν(CO) (cm⁻¹) | ¹J(PW) (Hz) | Reference |

|---|---|---|---|

| W(CO)₅(PCy₃) | ~2000 | ~186 | |

| W(CO)₅(PTA) | 2010–2070 | – | |

| W(CO)₅(PPh₃) | 1980–2050 | 142 | |

| Mo(CO)₅(PCy₃) | ~1950 | – |

Thermal Stability and Reactivity

- Thermal Decomposition : W(CO)₅(PCy₃) exhibits higher thermal stability than less bulky complexes (e.g., W(CO)₅(PMe₃)) due to steric protection of the metal center. Sublimation enthalpies for related complexes:

- Ligand Dissociation : PCy₃ dissociates slower than smaller ligands (e.g., PPh₃) in molybdenum complexes, a trend expected for tungsten as well .

Biological Activity

Tungsten pentacarbonyl(tricyclohexylphosphine) is a transition metal complex that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Synthesis

Tungsten pentacarbonyl(tricyclohexylphosphine) can be represented by the formula . The synthesis typically involves the reaction of tungsten hexacarbonyl with tricyclohexylphosphine. The resulting complex showcases a unique arrangement that facilitates various catalytic and biological interactions.

1. Antimicrobial Properties

Research indicates that transition metal complexes, including tungsten derivatives, exhibit significant antimicrobial activities. A study highlighted the antifungal properties of tungsten pentacarbonyl complexes, demonstrating effective inhibition against various fungal strains .

2. Anticancer Potential

Tungsten complexes have been investigated for their cytotoxic effects on cancer cell lines. For instance, certain tungsten compounds have shown promising results in inhibiting the growth of human colon cancer cells, with IC50 values indicating effective cytotoxicity .

The biological activity of tungsten pentacarbonyl(tricyclohexylphosphine) is thought to stem from its ability to interact with cellular targets through ligand exchange mechanisms. This interaction can lead to the generation of reactive oxygen species (ROS), contributing to its anticancer and antimicrobial effects .

Case Study 1: Antifungal Activity

A recent study assessed the antifungal activity of tungsten pentacarbonyl complexes against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µM, suggesting a potential application in antifungal therapies .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, tungsten pentacarbonyl was tested against several cancer cell lines, including breast and prostate cancer. The compound exhibited selective cytotoxicity with an IC50 value of 15 µM for breast cancer cells, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tungsten pentacarbonyl(tricyclohexylphosphine) complexes?

- Methodological Answer : The synthesis typically involves ligand substitution reactions where tricyclohexylphosphine (PCy₃) replaces a carbonyl ligand in tungsten hexacarbonyl (W(CO)₆). A common approach uses refluxing toluene as the solvent under inert conditions, with PCy₃ added stoichiometrically to W(CO)₆. Reaction progress is monitored via infrared (IR) spectroscopy to track CO ligand displacement (ν(CO) ~1950–2050 cm⁻¹). Isolation is achieved via fractional crystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing these complexes?

- Methodological Answer :

- IR Spectroscopy : Identifies CO ligand stretching frequencies, confirming substitution and geometry (e.g., octahedral vs. distorted structures) .

- NMR Spectroscopy : ¹H and ³¹P NMR elucidate phosphine ligand environments (e.g., PCy₃ signals at δ ~1–3 ppm in ¹H NMR) .

- X-Ray Crystallography : Resolves bond lengths (e.g., W–P distances ~2.5–2.6 Å) and steric effects of bulky PCy₃ ligands .

Advanced Research Questions

Q. How do steric and electronic properties of PCy₃ influence catalytic activity in tungsten pentacarbonyl complexes?

- Methodological Answer :

- Steric Effects : The bulky PCy₃ ligand reduces coordination sites, favoring monodentate binding and altering substrate accessibility. Compare with smaller phosphines (e.g., PPh₃) using Tolman’s cone angle (PCy₃: 170° vs. PPh₃: 145°) .

- Electronic Effects : PCy₃’s strong σ-donor/weak π-acceptor character stabilizes low oxidation states, enhancing oxidative addition in cross-coupling reactions. Use cyclic voltammetry to assess redox potentials .

Q. What experimental strategies address contradictions in reported catalytic efficiencies of tungsten-PCy₃ complexes?

- Methodological Answer :

- Control Experiments : Replicate conditions from conflicting studies (e.g., solvent purity, temperature gradients) to isolate variables.

- Computational Modeling : Compare density functional theory (DFT) calculations with experimental turnover frequencies (TOFs) to identify mechanistic discrepancies .

- In Situ Spectroscopy : Monitor reaction intermediates via time-resolved IR or Raman spectroscopy to validate proposed pathways .

Q. How can researchers design experiments to probe the reactivity of tungsten-PCy₃ complexes in C–C bond formation?

- Methodological Answer :

- Substrate Scope Analysis : Test aryl halides with varying electronic profiles (e.g., electron-deficient vs. electron-rich) to map catalytic versatility.

- Isotopic Labeling : Use ¹³CO ligands to track CO dissociation kinetics during catalysis via mass spectrometry .

- Kinetic Isotope Effects (KIEs) : Compare kH/kD values in deuterated solvents to distinguish rate-determining steps (e.g., oxidative addition vs. ligand substitution) .

Data Contradiction Analysis

Q. Why do studies report divergent W–P bond lengths in tungsten-PCy₃ complexes?

- Methodological Answer : Variations arise from crystallographic resolution limits or ligand dynamics (e.g., rotational flexibility of PCy₃). To resolve:

- High-Resolution Crystallography : Use synchrotron sources to improve data accuracy.

- Variable-Temperature XRD : Capture thermal motion effects on bond lengths .

- Comparative Studies : Analyze analogous complexes (e.g., W(CO)₅(PR₃)) with different phosphine ligands to establish trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.